mAChR Binding Profile of N-ethyl-6-methoxyquinazolin-4-amine vs. Class-Level Expectations
In contrast to the canonical kinase inhibitor profile of many 4-aminoquinazolines, N-ethyl-6-methoxyquinazolin-4-amine exhibits a defined binding profile for muscarinic acetylcholine receptors (mAChRs). Binding affinity (Ki) was determined by competition radioligand binding with [3H]-QNB across multiple tissue-derived receptor subtypes. The data, sourced from BindingDB, demonstrates Ki values ranging from 20 nM to 107 nM [1]. This differentiates it from other quinazoline analogs that are characterized by potent, low-nanomolar inhibition of kinases like EGFR or PI3Kα [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 nM (cerebral cortex); 56 nM (parotid glands); 72 nM (heart); 107 nM (urinary bladder) |
| Comparator Or Baseline | Class-level baseline: 4-aminoquinazolines are primarily associated with low-nanomolar kinase inhibition (e.g., IC50 = 13.6 nM for PI3Kα [2]). |
| Quantified Difference | Functional shift from kinase inhibition to mAChR binding, with the highest affinity being 20 nM. |
| Conditions | Competition radioligand binding assay using [3H]-QNB on muscarinic acetylcholine receptors from rat tissues (cerebral cortex, parotid glands, heart, urinary bladder). |
Why This Matters
This data identifies a distinct biochemical activity for this specific building block, which is essential for selecting the correct chemical tool for studies involving muscarinic receptor modulation versus kinase signaling.
- [1] BindingDB. Entry for BDBM50470873 / CHEMBL113397. Affinity data for N-ethyl-6-methoxyquinazolin-4-amine at Muscarinic acetylcholine receptors M1-M5. View Source
- [2] Khedr, M. A., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3447-3458. View Source
